molecular formula C6HCl3N4 B14068313 3,6,8-Trichloropyrimido[5,4-c]pyridazine

3,6,8-Trichloropyrimido[5,4-c]pyridazine

Cat. No.: B14068313
M. Wt: 235.5 g/mol
InChI Key: CZNABDAFUOJTRU-UHFFFAOYSA-N
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Description

3,6,8-Trichloropyrimido[5,4-c]pyridazine is a heterocyclic compound with the molecular formula C6HCl3N4 and a molecular weight of 235.46 g/mol This compound is characterized by the presence of three chlorine atoms attached to a pyrimido[5,4-c]pyridazine ring system

Preparation Methods

The synthesis of 3,6,8-Trichloropyrimido[5,4-c]pyridazine typically involves the chlorination of pyrimido[5,4-c]pyridazine derivatives. One common method includes the reaction of 3,6-dihydroxy pyridazine with phosphorus oxychloride in a suitable solvent at temperatures ranging from 0 to 80°C . This reaction yields 3,6-dichloropyridazine, which can then be further chlorinated to obtain this compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3,6,8-Trichloropyrimido[5,4-c]pyridazine undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 3,6,8-Trichloropyrimido[5,4-c]pyridazine involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and molecular targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

3,6,8-Trichloropyrimido[5,4-c]pyridazine can be compared with other pyridazine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C6HCl3N4

Molecular Weight

235.5 g/mol

IUPAC Name

3,6,8-trichloropyrimido[5,4-c]pyridazine

InChI

InChI=1S/C6HCl3N4/c7-3-1-2-4(13-12-3)5(8)11-6(9)10-2/h1H

InChI Key

CZNABDAFUOJTRU-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NN=C1Cl)C(=NC(=N2)Cl)Cl

Origin of Product

United States

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